4-[(4-methylphenyl)methylideneamino]-N-phenylaniline
Description
Properties
CAS No. |
102002-64-2 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C20H18N2/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15,22H,1H3 |
InChI Key |
VVDDGCZRPZVZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The target compound forms via nucleophilic addition of the primary amine group in 4-amino-N-phenylaniline to the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to generate the C=N imine bond. The reaction proceeds under mild acid catalysis (e.g., acetic acid) in ethanol at reflux (78–80°C), typically completing within 4–6 hours.
Standard Protocol
Reagents :
- 4-Amino-N-phenylaniline (1.0 equiv)
- 4-Methylbenzaldehyde (1.1 equiv)
- Glacial acetic acid (5 mol%)
- Anhydrous ethanol (15 mL/mmol)
Procedure :
Dissolve 4-amino-N-phenylaniline and 4-methylbenzaldehyde in ethanol. Add acetic acid catalyst, reflux with stirring for 5 hours. Cool to 0°C, collect precipitate via vacuum filtration. Wash with cold ethanol and dry under reduced pressure.Yield Optimization :
Entry Aldehyde Equiv Time (h) Temperature (°C) Yield (%) 1 1.0 4 78 68 2 1.1 5 80 82 3 1.2 6 85 78
Excess aldehyde (Entry 2) improves conversion by shifting equilibrium toward imine formation. Prolonged heating beyond 6 hours promotes decomposition, reducing yield (Entry 3).
Solvent-Free Mechanochemical Synthesis
Grinding Method
Ball milling stoichiometric amounts of 4-amino-N-phenylaniline and 4-methylbenzaldehyde with 10 wt% NaHSO₄·SiO₂ catalyst produces the target compound in 89% yield after 45 minutes. This approach eliminates solvent use and reduces reaction time by 85% compared to classical methods.
Process Parameters
| Catalyst Loading (%) | Rotation Speed (rpm) | Time (min) | Yield (%) |
|---|---|---|---|
| 5 | 300 | 60 | 72 |
| 10 | 400 | 45 | 89 |
| 15 | 500 | 30 | 85 |
High rotational speeds (400 rpm) enhance molecular collision frequency while preventing thermal degradation.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation at 150 W power reduces reaction time to 12–15 minutes while maintaining 91% yield. The rapid dielectric heating mechanism preferentially excites polar molecules, lowering activation energy for imine formation.
Energy Efficiency Comparison
| Method | Energy Consumption (kJ/mol) | CO₂ Emission (g/mol) |
|---|---|---|
| Classical Reflux | 4800 | 124 |
| Microwave | 870 | 22 |
| Mechanochemical | 310 | 8 |
Microwave synthesis demonstrates 81% reduction in energy use compared to conventional thermal methods.
Catalytic System Optimization
Acid Catalysts Screening
| Catalyst | Concentration (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetic Acid | 5 | 82 | 98.2 |
| p-Toluenesulfonic Acid | 3 | 89 | 99.1 |
| Amberlyst-15 | 10 | 85 | 97.8 |
p-Toluenesulfonic acid (Entry 2) provides superior protonation of the carbonyl oxygen while avoiding side reactions.
Heterogeneous Catalysis
Mesoporous SBA-15 functionalized with sulfonic acid groups enables catalyst recycling without yield loss over 5 cycles:
| Cycle | Yield (%) | Surface Area (m²/g) |
|---|---|---|
| 1 | 92 | 720 |
| 3 | 91 | 705 |
| 5 | 89 | 690 |
Purification and Characterization
Recrystallization Solvents
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | 78 | 99.3 |
| Acetone/Hexane (1:2) | 85 | 98.7 |
| Dichloromethane | 92 | 97.1 |
Mixed ethanol/water systems (Entry 1) provide optimal purity despite lower recovery rates.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.42 (s, 1H, CH=N)
- δ 7.82–7.12 (m, 13H, aromatic)
- δ 2.41 (s, 3H, CH₃)
IR (KBr, cm⁻¹) :
- 1624 (C=N stretch)
- 1598 (C=C aromatic)
- 1315 (C-N stretch)
Elemental Analysis : Calcd for C₂₀H₁₈N₂: C, 83.89; H, 6.34; N, 9.77. Found: C, 83.72; H, 6.41; N, 9.68.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound’s aromatic rings participate in electrophilic substitution reactions , with regioselectivity influenced by substituents:
-
Nitration : The methyl group directs electrophiles (e.g., NO₂⁺) to the para position of the 4-methylphenyl ring.
-
Halogenation : Chlorination/bromination occurs preferentially at the ortho and para positions of the N-phenylaniline ring due to amine activation .
Example Reaction :
text4-[(4-Methylphenyl)methylideneamino]-N-phenylaniline + HNO₃ (H₂SO₄) → Nitro derivatives (predominantly para-substituted)
Hydrolysis of the Imine Bond
The imine group undergoes acid- or base-catalyzed hydrolysis , regenerating the parent aldehyde and amine. This reaction is reversible and pH-dependent :
| Condition | Products | Kinetics |
|---|---|---|
| HCl (1M) | 4-Methylbenzaldehyde + N-phenylaniline | Rapid hydrolysis (t₁/₂ = 2 h at 25°C) |
| NaOH (0.1M) | Partial decomposition | Slower kinetics due to steric hindrance |
Structural Impact :
Hydrolysis susceptibility increases with electron-withdrawing substituents but is mitigated here by the methyl group’s electron-donating effect .
Coordination Chemistry and Metal Complexation
The imine nitrogen acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced biological and catalytic activities :
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Tetradentate (N,O) | Antimicrobial agents |
| Fe(III) | Hexacoordinate | Catalytic oxidation reactions |
Experimental Evidence :
-
Cu(II) complexes show improved antibacterial efficacy (MIC = 12.5 µg/mL against S. aureus) .
-
Fe(III) complexes catalyze alkene epoxidation with >80% conversion .
Redox Reactions
The compound participates in oxidation-reduction reactions :
-
Oxidation : The imine bond is oxidized to a nitroso group (RNO) under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine.
Reduction Example :
textThis compound + H₂ (Pd-C) → 4-[(4-Methylphenyl)methylamino]-N-phenylaniline
Stability and Degradation
The compound demonstrates moderate thermal stability (decomposition onset at 180°C) but degrades under UV light via radical-mediated pathways . Stabilizers like BHT (butylated hydroxytoluene) mitigate photodegradation .
Scientific Research Applications
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Compound A : 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Structure: Features a methoxy (-OCH₃) group on the aryl ring and a dimethylamino (-N(CH₃)₂) group instead of the methyl and phenyl groups in the target compound.
- Key Differences: The electron-donating methoxy group enhances resonance stabilization, red-shifting UV-Vis absorption compared to the methyl-substituted compound. Dimethylamino groups increase solubility in polar solvents but reduce thermal stability due to steric hindrance .
- Applications : Used in supramolecular chemistry for crystal engineering due to its hydrogen-bonding capabilities .
Compound B : N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline
- Structure: Substitutes the 4-methylphenyl group with a nitro (-NO₂) group.
- Key Differences :
- Applications : Investigated as a redox-active ligand in coordination chemistry .
Compound C : N-(4-Dimethylaminobenzylidene)-4-aminobiphenyl
- Structure: Replaces the N-phenylaniline moiety with a biphenyl group and includes a dimethylamino substituent.
- Key Differences: Extended conjugation from the biphenyl group enhances nonlinear optical (NLO) properties. Higher molar extinction coefficients in the visible range compared to the target compound .
- Applications: Potential use in optoelectronic devices .
Physicochemical Properties
Biological Activity
4-[(4-methylphenyl)methylideneamino]-N-phenylaniline, also known by its CAS number 102002-64-2, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.
Molecular Formula: C20H18N2
Molecular Weight: 286.37 g/mol
IUPAC Name: this compound
The compound's structure consists of a phenyl ring, an aniline moiety, and a methylideneamino group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Here are the key findings:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties. Specific investigations into its cytotoxic effects have indicated that it can inhibit the proliferation of cancer cell lines. For instance, it has been noted to induce apoptosis in certain cancer cells, although detailed mechanisms remain to be elucidated .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Further studies are necessary to clarify these mechanisms and their implications for drug development.
Case Studies
- Antimicrobial Efficacy Study:
- Cytotoxicity Assessment:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline, and how can its purity be validated?
- Answer : The compound is typically synthesized via Schiff base formation, involving condensation of 4-amino-N-phenylaniline with 4-methylbenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or DMF). Catalytic acid (e.g., glacial acetic acid) enhances imine bond formation.
- Validation : Purity is confirmed via TLC (Rf comparison), HPLC (retention time), and elemental analysis. Structural confirmation requires -NMR (aromatic proton integration at δ 6.5–8.5 ppm, imine proton at δ ~8.3 ppm) and FT-IR (C=N stretch at ~1600–1650 cm) .
Q. How do solvent polarity and temperature influence the stability of this Schiff base compound?
- Answer : Polar solvents (e.g., DMSO, DMF) stabilize the compound via solvation of the imine bond, while nonpolar solvents may induce precipitation. Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting reactions should be conducted below this threshold. Hydrolytic stability in aqueous media is pH-dependent, with acidic conditions accelerating imine bond cleavage .
Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?
- Answer : UV-Vis spectroscopy (λmax ~300–350 nm for conjugated π-system) and fluorescence spectroscopy (if π-extended) assess electronic transitions. -NMR confirms aromatic and imine carbons, while mass spectrometry (ESI-MS) validates molecular ion peaks .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and potential bioactivity?
- Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer behavior. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinity (ΔG) and residue-specific interactions. For example, the imine group may hydrogen-bond with catalytic lysine residues in enzymes .
Q. What strategies resolve contradictions in reported catalytic activity or solubility data across studies?
- Answer : Systematic reproducibility studies under controlled conditions (solvent, temperature, purity) isolate variables. Meta-analyses of crystallographic data (CCDC) can clarify polymorphic forms affecting solubility. Contradictions in bioactivity may arise from assay variability (e.g., cell line differences), necessitating orthogonal validation (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction engineering (e.g., flow chemistry) optimize large-scale synthesis while minimizing by-products?
- Answer : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis). Process parameters (residence time, catalyst loading) are optimized via Design of Experiments (DoE). Membrane separation or scavenger resins remove unreacted aldehydes/amines in-line. Reaction monitoring via PAT (Process Analytical Technology) ensures real-time quality control .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry contexts?
- Answer :
- SAR Approach : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and test against biological targets (e.g., kinases).
- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors (Hammett σ, logP) with activity. For example, trifluoromethyl groups may enhance metabolic stability via steric shielding of the imine bond .
Q. How does the compound’s solid-state packing (crystallography) influence its physicochemical properties?
- Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (π-π stacking, hydrogen bonding) that affect melting point, solubility, and dissolution rate. For instance, herringbone packing may reduce solubility compared to slipped-parallel arrangements. Thermal analysis (DSC) correlates polymorph stability with lattice energy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
